molecular formula C19H16ClN3O5S B3207745 1-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)pyrrolidine-2-carboxamide CAS No. 1048386-03-3

1-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)pyrrolidine-2-carboxamide

Cat. No.: B3207745
CAS No.: 1048386-03-3
M. Wt: 433.9 g/mol
InChI Key: MCYCVEKQBAAZQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)pyrrolidine-2-carboxamide is a synthetic organic compound It is characterized by the presence of a chlorobenzenesulfonyl group, an isoindole moiety, and a pyrrolidine carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoindole Moiety: This can be achieved through the cyclization of phthalic anhydride with an amine.

    Introduction of the Chlorobenzenesulfonyl Group: This step involves sulfonylation using 4-chlorobenzenesulfonyl chloride in the presence of a base.

    Formation of the Pyrrolidine Carboxamide: This can be synthesized by reacting pyrrolidine with a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under strong oxidizing conditions.

    Reduction: Reduction reactions could target the carbonyl groups or the sulfonyl group.

    Substitution: Nucleophilic substitution reactions could occur at the chlorobenzene ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme inhibition or protein interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)pyrrolidine-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methylbenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)pyrrolidine-2-carboxamide
  • 1-(4-bromobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)pyrrolidine-2-carboxamide

Uniqueness

1-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)pyrrolidine-2-carboxamide is unique due to the presence of the chlorobenzenesulfonyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-(1,3-dioxoisoindol-5-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O5S/c20-11-3-6-13(7-4-11)29(27,28)23-9-1-2-16(23)19(26)21-12-5-8-14-15(10-12)18(25)22-17(14)24/h3-8,10,16H,1-2,9H2,(H,21,26)(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYCVEKQBAAZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)pyrrolidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)pyrrolidine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
1-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)pyrrolidine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
1-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)pyrrolidine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)pyrrolidine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
1-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)pyrrolidine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.